molecular formula C30H21ClN4O2 B292843 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile

6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile

Cat. No. B292843
M. Wt: 505 g/mol
InChI Key: HTJYHBXGUZUGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been found to possess significant anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

Mechanism of Action

The exact mechanism of action of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer drugs. However, its poor solubility in water and low bioavailability limit its use in certain experiments.

Future Directions

There are several future directions for the research of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile. One of the main areas of interest is its potential use in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties. Finally, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is a promising chemical compound with potential applications in various fields of science. Its anti-inflammatory, analgesic, and anti-cancer properties make it a valuable candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-4-yl hydrazine to form 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde. This intermediate product is then reacted with 2-(2-oxo-2-phenylethoxy)acetonitrile and nicotinic acid to form the final product.

properties

Molecular Formula

C30H21ClN4O2

Molecular Weight

505 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-(3-methyl-1-phenylpyrazol-4-yl)-2-phenacyloxypyridine-3-carbonitrile

InChI

InChI=1S/C30H21ClN4O2/c1-20-27(18-35(34-20)24-10-6-3-7-11-24)25-16-28(21-12-14-23(31)15-13-21)33-30(26(25)17-32)37-19-29(36)22-8-4-2-5-9-22/h2-16,18H,19H2,1H3

InChI Key

HTJYHBXGUZUGGB-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C2=CC(=NC(=C2C#N)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=C2C#N)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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